Furazonal

Description

Furazolidone (CAS 67-45-8), chemically designated as 3-(5-nitrofurfurylideneamino)-2-oxazolidinone, is a nitrofuran-class synthetic antibacterial and antiprotozoal agent. Its molecular formula is C₈H₇N₃O₅, and it features a nitro group attached to a furan ring, which is critical for its antimicrobial activity . Furazolidone is historically used in veterinary and human medicine to treat gastrointestinal infections caused by Salmonella, Shigella, and Giardia . However, due to concerns about carcinogenicity and mutagenicity, its use in humans has been restricted in many countries .

Propriétés

Numéro CAS |

13185-22-3 |

|---|---|

Formule moléculaire |

C7H5N5O3 |

Poids moléculaire |

207.15 g/mol |

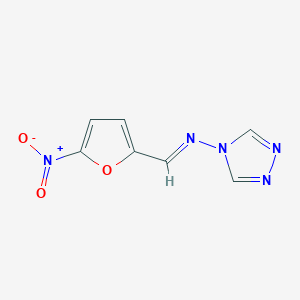

Nom IUPAC |

(E)-1-(5-nitrofuran-2-yl)-N-(1,2,4-triazol-4-yl)methanimine |

InChI |

InChI=1S/C7H5N5O3/c13-12(14)7-2-1-6(15-7)3-10-11-4-8-9-5-11/h1-5H/b10-3+ |

Clé InChI |

QXVYMNMBMPYNAZ-XCVCLJGOSA-N |

SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NN2C=NN=C2 |

SMILES isomérique |

C1=C(OC(=C1)[N+](=O)[O-])/C=N/N2C=NN=C2 |

SMILES canonique |

C1=C(OC(=C1)[N+](=O)[O-])C=NN2C=NN=C2 |

Autres numéros CAS |

13185-22-3 |

Synonymes |

furazonal |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Analogues in the Nitrofuran Class

Furazolidone belongs to the nitrofuran family, characterized by a nitro group on a furan ring. Key structural analogues include:

| Compound | CAS Number | Molecular Formula | Key Structural Differences | Primary Use |

|---|---|---|---|---|

| Furazolidone | 67-45-8 | C₈H₇N₃O₅ | 2-oxazolidinone backbone + nitrofuran | Antibacterial, antiprotozoal |

| Nitrofurantoin | 67-20-9 | C₈H₆N₄O₅ | Hydantoin ring instead of oxazolidinone | Urinary tract infections |

| Furaltadone | 139-91-3 | C₁₁H₁₂N₄O₆ | Methyl group substitution on the oxazolidinone ring | Veterinary antibacterial |

Key Findings :

Functional Analogues with Overlapping Antimicrobial Spectra

Compounds with similar mechanisms but distinct structures include:

| Compound | Class | Mechanism of Action | Spectrum of Activity |

|---|---|---|---|

| Furazolidone | Nitrofuran | Nitro group reduction → DNA damage | Broad (Gram±, protozoa) |

| Metronidazole | Nitroimidazole | Nitro group reduction → free radical formation | Anaerobes, protozoa |

| Chloramphenicol | Amphenicol | Inhibits bacterial protein synthesis | Broad (Gram±, rickettsiae) |

Key Findings :

- Furazolidone and metronidazole both rely on nitro group activation but differ in target pathogens; metronidazole is ineffective against Salmonella .

- Chloramphenicol lacks antiprotozoal activity but shares furazolidone’s broad antibacterial coverage .

Pharmacokinetic and Toxicological Comparisons

Pharmacokinetic Profiles

| Parameter | Furazolidone | Nitrofurantoin | Metronidazole |

|---|---|---|---|

| Bioavailability | 10–20% | 40–50% | >90% |

| Half-life (hrs) | 1–2 | 0.3–1 | 6–8 |

| Metabolism | Hepatic (nitro-reduction) | Hepatic (nitro-reduction) | Hepatic (oxidation) |

| Excretion | Renal (10%) | Renal (30–40%) | Renal (60–80%) |

Key Findings :

Toxicity and Regulatory Status

| Compound | Carcinogenicity (IARC) | Mutagenicity | Current Regulatory Status |

|---|---|---|---|

| Furazolidone | Group 2B (possible) | Positive (Ames test) | Banned in EU/US for human use |

| Nitrofurantoin | Group 3 (not classifiable) | Negative at therapeutic doses | Approved for UTIs in humans |

| Metronidazole | Group 2B (possible) | Positive (in vitro) | Restricted use in pregnancy (US/EU) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.